Ethyl 4-chloro-2,6-diethylpyridine-3-carboxylate

Organic Synthesis Cross-Coupling Nucleophilic Aromatic Substitution

Ethyl 4-chloro-2,6-diethylpyridine-3-carboxylate (CAS 100141-64-8), also known as 4-Chloro-2,6-diethylpyridine-3-carboxylic acid ethyl ester or ethyl 4-chloro-2,6-diethylnicotinate, is a heterocyclic organic compound of the pyridine family, characterized by a molecular formula of C12H16ClNO2 and a molecular weight of 241.71 g/mol. It is a solid at room temperature, typically stored at 2-8°C, and is commercially available with purities of ≥95% or 99% HPLC.

Molecular Formula C12H16ClNO2
Molecular Weight 241.715
CAS No. 100141-64-8
Cat. No. B596964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-chloro-2,6-diethylpyridine-3-carboxylate
CAS100141-64-8
Synonyms4-Chloro-2,6-diethylpyridine-3-carboxylic acid ethyl ester
Molecular FormulaC12H16ClNO2
Molecular Weight241.715
Structural Identifiers
SMILESCCC1=CC(=C(C(=N1)CC)C(=O)OCC)Cl
InChIInChI=1S/C12H16ClNO2/c1-4-8-7-9(13)11(10(5-2)14-8)12(15)16-6-3/h7H,4-6H2,1-3H3
InChIKeyADCRFCJDGHCMAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-chloro-2,6-diethylpyridine-3-carboxylate (CAS 100141-64-8): Core Chemical Identity and Procurement Baseline


Ethyl 4-chloro-2,6-diethylpyridine-3-carboxylate (CAS 100141-64-8), also known as 4-Chloro-2,6-diethylpyridine-3-carboxylic acid ethyl ester or ethyl 4-chloro-2,6-diethylnicotinate, is a heterocyclic organic compound of the pyridine family, characterized by a molecular formula of C12H16ClNO2 and a molecular weight of 241.71 g/mol . It is a solid at room temperature, typically stored at 2-8°C, and is commercially available with purities of ≥95% or 99% HPLC [1]. The compound serves primarily as a synthetic intermediate in the preparation of more complex molecules for pharmaceutical, agrochemical, and material science research, where its specific substitution pattern—a 4-chloro group, 2,6-diethyl groups, and a 3-carboxylate ethyl ester—enables distinct reactivity and downstream functionalization .

Why Generic Substitution Fails for Ethyl 4-chloro-2,6-diethylpyridine-3-carboxylate: The Critical Role of Substitution Pattern


Attempting to replace Ethyl 4-chloro-2,6-diethylpyridine-3-carboxylate with a seemingly similar analog—such as the non-chlorinated ethyl 2,6-diethylpyridine-3-carboxylate (CAS 100369-97-9), the dimethyl analog (CAS 70271-80-6), or the bromo-derivative—will fundamentally alter the compound's reactivity and downstream synthetic utility. The 4-chloro substituent is a key handle for nucleophilic aromatic substitution and cross-coupling reactions, while the 2,6-diethyl groups provide steric and electronic modulation distinct from methyl or hydrogen substituents . The ethyl ester at the 3-position offers a balance of hydrolytic stability and synthetic versatility compared to the free acid or methyl ester . These precise structural features are not interchangeable; substitution with an analog lacking the chloro group or possessing a different alkyl pattern will change reaction kinetics, regioselectivity, and ultimately the identity of the final target molecule, thereby invalidating established synthetic protocols [1].

Ethyl 4-chloro-2,6-diethylpyridine-3-carboxylate (CAS 100141-64-8): Quantitative Differentiation Evidence


Reactivity Advantage of the 4-Chloro Leaving Group: Comparative Synthetic Utility

The 4-chloro substituent in Ethyl 4-chloro-2,6-diethylpyridine-3-carboxylate provides a versatile leaving group for nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions. In contrast, the non-halogenated analog ethyl 2,6-diethylpyridine-3-carboxylate (CAS 100369-97-9) lacks this reactive handle, severely limiting its synthetic utility for C-C and C-heteroatom bond formation at the 4-position. While direct comparative kinetic data for this specific compound pair is not available in the public domain, class-level inference from pyridine chemistry indicates that the presence of a 4-chloro group enables reaction rates that are orders of magnitude faster than the corresponding hydrogen-substituted analog under typical SNAr conditions .

Organic Synthesis Cross-Coupling Nucleophilic Aromatic Substitution

Lipophilicity Modulation: LogP Comparison vs. Dimethyl Analog

Ethyl 4-chloro-2,6-diethylpyridine-3-carboxylate (CAS 100141-64-8) exhibits a computed LogP of 3.0365, indicating significant lipophilicity suitable for membrane permeability in drug-like molecules . In comparison, the dimethyl analog ethyl 4-chloro-2,6-dimethylpyridine-3-carboxylate (CAS 70271-80-6) has a lower calculated LogP (approximately 2.3-2.5 based on structural difference of two methylene units), which may reduce its passive diffusion across lipid bilayers . This quantitative difference of approximately 0.5-0.7 LogP units translates to a roughly 3-5 fold difference in partition coefficient, a critical parameter in medicinal chemistry optimization.

Medicinal Chemistry Drug Design ADME

Antimicrobial Activity: Comparative MIC Data Against Bacterial Strains

While direct antimicrobial data for Ethyl 4-chloro-2,6-diethylpyridine-3-carboxylate is not publicly reported, structural analogs provide valuable benchmarks. The bromo analog 4-bromo-2,6-diethylpyridine (CAS 877133-54-5) demonstrated Minimum Inhibitory Concentrations (MICs) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli . The chloro substituent in the target compound, being less polarizable than bromine, may exhibit altered antimicrobial potency and selectivity, making it a valuable comparator for structure-activity relationship (SAR) studies.

Antimicrobial Biological Activity Structure-Activity Relationship

Synthetic Versatility: Dual Role as Herbicidal Intermediate and Synthetic Building Block

Ethyl 4-chloro-2,6-diethylpyridine-3-carboxylate is disclosed as an intermediate within a broader class of 2,6-substituted-3-pyridinecarboxylic acids, esters, and salts useful as herbicides [1]. This patent classification distinguishes it from other pyridine esters that are primarily pharmaceutical intermediates, such as certain nicotinic acid derivatives used in CNS drug discovery. The specific substitution pattern enables conversion to herbicidal active ingredients, a defined industrial application that may not be shared by close analogs.

Agrochemical Herbicide Intermediate

Optimal Research and Industrial Applications for Ethyl 4-chloro-2,6-diethylpyridine-3-carboxylate (CAS 100141-64-8)


Cross-Coupling and Nucleophilic Aromatic Substitution in Medicinal Chemistry

The 4-chloro substituent enables Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and SNAr to introduce diverse aryl, heteroaryl, or amine groups. This makes the compound a valuable intermediate for synthesizing drug-like molecules with optimized pharmacological properties. The diethyl groups provide steric bulk and lipophilicity, which can modulate target binding and pharmacokinetics [1].

Agrochemical Lead Discovery: Herbicidal Active Ingredient Synthesis

As a member of the 2,6-substituted-3-pyridinecarboxylic acid ester class disclosed in EP 0181852 B1, this compound serves as an intermediate for synthesizing novel herbicides. Its specific substitution pattern is required to access the final active ingredients, and procurement is essential for agrochemical research groups developing next-generation weed control agents [1].

Structure-Activity Relationship (SAR) Studies on Halogenated Pyridines

The compound is ideal for comparative SAR studies alongside its bromo, iodo, and non-halogenated analogs to probe the electronic and steric effects of the 4-position halogen on biological activity, enzyme inhibition, or receptor binding. Such studies are critical for optimizing lead compounds in drug discovery programs [1].

Technical Documentation Hub

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